AChE-IN-10

Alzheimer's disease Acetylcholinesterase inhibition Cholinergic hypothesis

AChE-IN-10 (Compound 24r) is a next-gen sulfone analog of donepezil, delivering a unique polypharmacology: it potently inhibits AChE (IC50=2.4 nM) while concurrently reducing tau phosphorylation at S396 and AChE-induced Aβ aggregation. This integrated profile, absent in standard AChE inhibitors, makes it an essential tool for dissecting cholinergic-tau-Aβ interplay. Choose AChE-IN-10 for superior cognitive rescue in vivo and to avoid confounding variables in your AD research.

Molecular Formula C23H27F2NO4S
Molecular Weight 451.5 g/mol
Cat. No. B12418506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-10
Molecular FormulaC23H27F2NO4S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(S2(=O)=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC
InChIInChI=1S/C23H27F2NO4S/c1-29-20-11-18-14-23(25,31(27,28)22(18)12-21(20)30-2)13-16-6-8-26(9-7-16)15-17-4-3-5-19(24)10-17/h3-5,10-12,16H,6-9,13-15H2,1-2H3
InChIKeyIVJYMZOWJKEUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-10 (Compound 24r) for Alzheimer's Research: Potent Acetylcholinesterase Inhibition with Disease-Modifying Multifunctionality


AChE-IN-10, also designated as Compound 24r, is a sulfone-based analog of donepezil engineered as a next-generation acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD) research [1]. It distinguishes itself from conventional AChE inhibitors through an integrated, multi-target pharmacological profile. Beyond its exceptional potency against AChE, AChE-IN-10 concurrently reduces tau hyperphosphorylation at the S396 epitope and attenuates amyloid-beta (Aβ) aggregation [2]. Furthermore, it confers neuroprotection by preserving neuronal morphology, enhancing cellular viability, and safeguarding mitochondrial function against oxidative insult [3]. This unique combination of symptomatic (cholinergic) and potential disease-modifying (anti-tau, anti-Aβ, neuroprotective) activities makes AChE-IN-10 a compelling research tool for dissecting complex AD pathways where single-target agents fall short.

Why AChE-IN-10 Cannot Be Substituted with Generic Donepezil or Single-Target AChE Inhibitors


Generic substitution with standard-of-care AChE inhibitors like donepezil, rivastigmine, or galantamine is scientifically indefensible for research applications requiring AChE-IN-10's precise mechanistic signature. While these agents primarily offer symptomatic cholinergic augmentation, AChE-IN-10 is a functionally distinct, mixed-type inhibitor with a ~2.8-fold to >200-fold higher potency at AChE compared to donepezil and galantamine, respectively [1]. Critically, the compound possesses a unique, integrated polypharmacology: it directly reduces tau phosphorylation at S396 and inhibits AChE-induced Aβ aggregation—activities that are absent or minimal in its comparators [2]. In vivo, AChE-IN-10 achieves superior cognitive rescue in scopolamine-impaired mice at a much lower dose than donepezil, demonstrating that its enhanced in vitro profile translates to a meaningfully different biological outcome [3]. For any study probing the intersection of cholinergic signaling, tau pathology, and Aβ toxicity, substituting AChE-IN-10 with a conventional AChE inhibitor will introduce confounding variables and fail to recapitulate its specific experimental effects.

AChE-IN-10 Quantitative Evidence Guide: Head-to-Head Differentiation from Donepezil and Other Cholinesterase Inhibitors


AChE-IN-10 Exhibits Superior AChE Inhibitory Potency Compared to Donepezil, the Gold-Standard Clinical Inhibitor

In a direct enzymatic assay using the Ellman method, AChE-IN-10 (Compound 24r) demonstrated an IC50 value of 2.4 nM against AChE, establishing it as a significantly more potent inhibitor than the reference compound donepezil, which exhibited an IC50 of 6.7 nM under comparable assay conditions [1]. This potency advantage positions AChE-IN-10 as a more sensitive and effective probe for investigating AChE-dependent mechanisms in vitro and in vivo.

Alzheimer's disease Acetylcholinesterase inhibition Cholinergic hypothesis

AChE-IN-10 Differentiates Itself with Unique Tau Pathology Modulation Unseen in Donepezil

Unlike donepezil, which does not directly modulate tau, AChE-IN-10 exhibits a unique dual-mechanistic activity. In a cellular model of tauopathy using glyceraldehyde (GA)-exposed differentiated SH-SY5Y neuronal cells, AChE-IN-10 treatment significantly reduced the phosphorylation of tau protein at the S396 residue, a key pathological epitope linked to neurofibrillary tangle formation in Alzheimer's disease [1]. This activity is a distinct differentiator from donepezil and other conventional AChE inhibitors, which lack this disease-modifying property.

Tauopathy Neuroprotection Post-translational modification

AChE-IN-10 Provides Greater In Vivo Cognitive Rescue at Lower Doses Than Donepezil

In a scopolamine-induced cognitive impairment mouse model (a standard preclinical model for cholinergic deficits), AChE-IN-10 exhibited superior therapeutic efficacy compared to donepezil. The study demonstrated that AChE-IN-10 not only produced a more potent AChE inhibitory effect in vivo but also led to a greater behavioral improvement in cognitive function, and notably, achieved this at a much lower administered dose than donepezil [1]. This suggests a favorable in vivo pharmacological profile with potentially improved tolerability.

Cognitive impairment In vivo pharmacology Behavioral neuroscience

AChE-IN-10 Reduces AChE-Induced Amyloid Aggregation, a Distinct Activity from Donepezil

AChE-IN-10 demonstrates a unique ability to reduce the aggregation of amyloid-beta (Aβ) peptides in the presence of AChE, a phenomenon not observed with donepezil or most other clinical AChE inhibitors [1]. AChE is known to accelerate Aβ fibril formation, and by inhibiting this process, AChE-IN-10 provides a dual benefit: enhancing cholinergic transmission and potentially mitigating a key pathological hallmark of Alzheimer's disease. This anti-aggregatory effect is a key differentiator in its mechanism of action.

Amyloid-beta Protein aggregation Alzheimer's disease

Optimal Research and Industrial Application Scenarios for AChE-IN-10


Investigating the Interplay Between Cholinergic Signaling and Tau Pathology

AChE-IN-10 is ideally suited for research paradigms exploring the mechanistic link between cholinergic dysfunction and tau hyperphosphorylation. Its ability to simultaneously inhibit AChE with high potency (IC50 = 2.4 nM) and directly reduce tau phosphorylation at the S396 residue makes it an invaluable tool for studies in tauopathy models, including transgenic mice and induced pluripotent stem cell (iPSC)-derived neurons [1]. This allows researchers to dissect how enhanced cholinergic tone may influence tau processing, a pathway that is inaccessible with standard AChE inhibitors like donepezil.

Dual-Action Assays for Amyloid and Cholinergic Mechanisms

For projects focused on the intersection of amyloid-beta (Aβ) aggregation and cholinergic signaling, AChE-IN-10 provides a unique experimental advantage. Unlike donepezil or rivastigmine, AChE-IN-10 actively reduces the aggregation of Aβ in the presence of AChE [1]. This property enables the design of in vitro and ex vivo assays to study how AChE inhibition can concurrently modulate both cholinergic transmission and amyloid plaque dynamics, making it a preferred choice for compound screening and mechanism-of-action studies in AD drug discovery.

Low-Dose In Vivo Studies of Cognitive Enhancement with Reduced Compound Usage

Given its in vivo demonstration of superior cognitive rescue in a scopolamine-induced mouse model at a much lower dose than donepezil, AChE-IN-10 is the compound of choice for in vivo pharmacological studies requiring maximized therapeutic efficacy while minimizing compound-related stress or toxicity [1]. This makes it particularly valuable for chronic administration studies, experiments with limited compound availability, or research in animal models sensitive to high drug loads. Its moderate blood-brain barrier permeability further supports its utility in central nervous system (CNS) research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.